4,7-Dimethoxyindane
Overview
Description
4,7-dimethoxy-2,3-dihydro-1H-indene, also known as 4,7-dimethoxyindane, is a chemical compound with the molecular formula C11H14O2 . It has a molecular weight of 178.23 .
Molecular Structure Analysis
The molecular structure of 4,7-dimethoxy-2,3-dihydro-1H-indene consists of an indene ring, which is a fused cyclopentene and benzene ring, with two methoxy (–OCH3) groups attached at the 4 and 7 positions .Scientific Research Applications
Synthesis Applications
- 4,7-Dimethoxy-2,3-dihydro-1H-indene has been utilized in various synthesis processes. A method for its efficient synthesis was developed by stirring 4,7-dimethoxy-1-indanol in chloroform, proving effective for other electron-rich benzylic alcohols as well (Zhang, Thimmaiah, & Fang, 2007).
- It's also involved in the synthesis of geminally dialkylsubstituted tetraindanotetraoxa[8]circulenes, potentially useful in creating discotic liquid crystalline materials (Mejlsøe & Christensen, 2014).
Chemical Stability and Structural Studies
- Alkoxy-substituted derivatives of 4,7-dimethoxy-2,3-dihydro-1H-indene, such as 5,6-dimethoxy-1,3-diphenylinde-2-one, have shown increased stability compared to those lacking methoxyl substituents, which is crucial for various chemical applications (Bradshaw, Jones, & Nongrum, 1991).
- The molecular structure and vibrational study of 2,3-dihydro-1H-indene and its derivatives have been extensively analyzed, providing insights into their reactivity and stability (Prasad et al., 2010).
Applications in Organic Chemistry
- The compound has been investigated through X-ray crystallography and NMR spectroscopy, providing valuable information for organic chemistry research (Li, Lundquist, & Stomberg, 1996).
- Its derivatives, such as 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane, serve as precursors in [4+2] cycloaddition reactions, creating functionalized cyclohexene derivatives useful in synthesizing biologically important materials (Shimizu et al., 2021).
Corrosion Inhibition and Polymerization
- Indanone derivatives, related to 4,7-dimethoxy-2,3-dihydro-1H-indene, have been studied as corrosion inhibitors for mild steel, exhibiting high inhibition efficiency (Saady et al., 2018).
- Chiral zirconium derivatives of indene, a related compound, have been synthesized and used in the polymerization of ethylene and propene, demonstrating the compound's potential in polymer chemistry (Bandy et al., 1991).
Mechanism of Action
Target of Action
4,7-Dimethoxyindane, also known as RDS-127, primarily targets dopamine receptors , specifically the D2-like receptors . These receptors play a crucial role in the regulation of mood, reward, and motor control in the central nervous system .
Mode of Action
RDS-127 acts as an agonist at the D2-like receptors . This means it binds to these receptors and activates them, mimicking the action of dopamine. In addition to its dopaminergic effects, RDS-127 also exhibits some serotonin and adrenergic agonist effects , as well as some anticholinergic action .
Biochemical Pathways
Upon activation of the D2-like receptors, RDS-127 influences several biochemical pathways. It inhibits the accumulation of dopa in the caudate nucleus and olfactory tubercle, a process associated with the regulation of dopamine levels .
Pharmacokinetics
Its potent and long-lasting effects suggest good bioavailability and efficient distribution within the body .
Result of Action
The activation of D2-like receptors by RDS-127 leads to various physiological effects. It produces both anorectic (appetite-suppressing) and pro-sexual effects in animal studies . Additionally, it has been found to decrease the firing of neurons in the pars compacta of the substantia nigra, a region of the brain involved in movement and reward .
Properties
IUPAC Name |
4,7-dimethoxy-2,3-dihydro-1H-indene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-12-10-6-7-11(13-2)9-5-3-4-8(9)10/h6-7H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEXQSUNVYKGSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCCC2=C(C=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201292999 | |
Record name | 2,3-Dihydro-4,7-dimethoxy-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201292999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38998-05-9 | |
Record name | 2,3-Dihydro-4,7-dimethoxy-1H-indene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38998-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-4,7-dimethoxy-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201292999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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